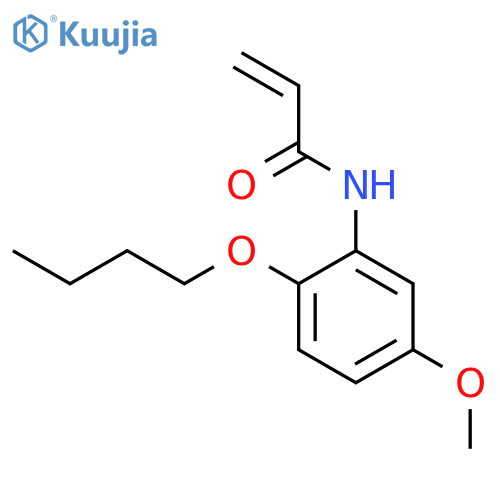Cas no 2305299-94-7 (N-(2-butoxy-5-methoxyphenyl)prop-2-enamide)

2305299-94-7 structure
商品名:N-(2-butoxy-5-methoxyphenyl)prop-2-enamide
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Butoxy-5-methoxyphenyl)-2-propenamide
- N-(2-butoxy-5-methoxyphenyl)prop-2-enamide
-
- インチ: 1S/C14H19NO3/c1-4-6-9-18-13-8-7-11(17-3)10-12(13)15-14(16)5-2/h5,7-8,10H,2,4,6,9H2,1,3H3,(H,15,16)
- InChIKey: ARFIHZLFQWCVHC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(OC)=CC=C1OCCCC)(=O)C=C
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576498-0.05g |
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide |
2305299-94-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
2305299-94-7 (N-(2-butoxy-5-methoxyphenyl)prop-2-enamide) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
